molecular formula C11H24ClN B6225446 2-cycloheptyl-2-methylpropan-1-amine hydrochloride CAS No. 2768326-47-0

2-cycloheptyl-2-methylpropan-1-amine hydrochloride

Cat. No.: B6225446
CAS No.: 2768326-47-0
M. Wt: 205.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cycloheptyl-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23N·HCl. It is a derivative of cycloheptyl amine and is used in various scientific research applications. The compound is known for its unique structure, which includes a cycloheptyl ring and a methylpropan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cycloheptyl-2-methylpropan-1-amine hydrochloride typically involves the reaction of cycloheptyl ketone with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone to the corresponding amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the intermediate cycloheptyl ketone, followed by its reduction and subsequent conversion to the hydrochloride salt. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cycloheptyl-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Cycloheptyl ketone or cycloheptyl carboxylic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-cycloheptyl-2-methylpropan-1-amine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-cycloheptyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptylamine: A simpler analog with a similar cycloheptyl ring structure but lacking the methylpropan-1-amine group.

    2-cyclohexyl-2-methylpropan-1-amine: A structurally similar compound with a cyclohexyl ring instead of a cycloheptyl ring.

    2-cyclooctyl-2-methylpropan-1-amine: Another analog with a cyclooctyl ring.

Uniqueness

2-cycloheptyl-2-methylpropan-1-amine hydrochloride is unique due to its specific ring size and the presence of both cycloheptyl and methylpropan-1-amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2768326-47-0

Molecular Formula

C11H24ClN

Molecular Weight

205.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.